IMS2186 - 1031206-36-6

IMS2186

Catalog Number: EVT-270895
CAS Number: 1031206-36-6
Molecular Formula: C18H16O4
Molecular Weight: 296.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IMS 2186 is an anti-choroidal neovascularization agent. It inhibits proliferation of NIH3T3 mouse and IMR-90 human fibroblasts (IC50s = 0.5-3 µM), as well as in a panel of eight human cancer cell lines, including ovarian, lung, colon, and pancreatic cancer cells (IC50s = 0.3-3 µM). IMS 2186 (10 µM) decreases migration of THP-1 macrophages in wound healing and chamber assays. Subcutaneous administration of IMS 2186 (20 µg/animal) inhibits VEGF-induced blood vessel formation in a MatrigelTM plug assay in mice. It reduces ocular leakage, as well as cellular proliferation and infiltration in a rat model of laser-induced choroidal neovascularization when administered intravitreally at a dose of 100 µg/eye.
IMS2186 is an anti-prileferative and anti-angiogenic compound.
IMS2186 is an anti-proliferative and anti-angiogenic agent. IMS2186 blocks the cell cycle at G2 and inhibits the production of PGE2/TNF-α. IMS2186 inhibits cell growth in vitro in tumor cells, non-transformed fibroblasts, and retinal pigment epithelial cells. IMS2186 inhibits angiogenesis (IC50 = 0.1 μM) and cell migration. Intraocular injection of IMS2186 could be a long-lasting effective treatment for CNV (choroidal neovascularization) in AMD (age-related macular degeneration) with a reduction in scarring and related visual loss.
Source and Classification

IMS2186 is a synthetic compound classified as an anti-proliferative and anti-angiogenic agent. It was developed primarily for the treatment of choroidal neovascularization, a condition often associated with age-related macular degeneration and other proliferative retinal disorders . The compound aims to provide long-lasting therapeutic effects by sustaining drug levels in tissues over extended periods, thus addressing the limitations of conventional treatments .

Molecular Structure Analysis

IMS2186 has a distinct molecular structure characterized by a complex arrangement of rings and functional groups that contribute to its biological activity. The compound's melting point is recorded at 161°C, indicating its thermal stability under standard conditions. Its solubility is limited, with approximately 8 µM in phosphate-buffered saline, which is enhanced to about 50 µM in solutions containing carboxymethyl cellulose .

The estimated Log P value of 2.9 suggests moderate lipophilicity, influencing its pharmacokinetic properties such as absorption and distribution within biological systems . The compound exhibits maximal ultraviolet absorption at 222 nm, which can be utilized for analytical purposes.

Chemical Reactions Analysis

IMS2186 participates in various chemical reactions that are crucial for its therapeutic efficacy. Notably, it has been shown to inhibit the production of prostaglandin E2 and tumor necrosis factor-alpha, both of which are involved in inflammatory responses and angiogenesis .

Key reactions include:

  • Cell Cycle Inhibition: IMS2186 blocks the cell cycle at the G2 phase, preventing cell division in proliferative cells.
  • Anti-inflammatory Activity: By inhibiting key inflammatory mediators, IMS2186 reduces pathological neovascularization associated with retinal diseases.
Mechanism of Action

The mechanism of action of IMS2186 is primarily linked to its ability to modulate cellular signaling pathways involved in proliferation and inflammation. The compound's inhibition of prostaglandin E2 production is significant since this mediator plays a pivotal role in promoting angiogenesis and inflammation .

Physical and Chemical Properties Analysis

IMS2186 exhibits several noteworthy physical and chemical properties:

  • Melting Point: 161°C
  • Solubility: Approximately 8 µM in phosphate-buffered saline; increased solubility in carboxymethyl cellulose solutions.
  • Log P: Estimated at 2.9, indicating moderate lipophilicity.
  • UV Absorption: Maximal absorption at 222 nm.

These properties influence its formulation for therapeutic use, particularly regarding delivery methods for intraocular applications .

Applications

IMS2186 has promising applications primarily in ophthalmology, particularly for conditions involving abnormal blood vessel growth such as:

  • Choroidal Neovascularization: Targeting age-related macular degeneration.
  • Proliferative Vitreoretinopathy: A complication following retinal detachment or trauma.
  • Ocular Trauma Treatments: Potential use in managing inflammatory responses post-injury.

Additionally, ongoing research may expand its applications into other areas where angiogenesis plays a critical role, including oncology and chronic inflammatory diseases .

Mechanistic Pathways of Anti-Proliferative and Anti-Angiogenic Activity

Cell Cycle Modulation: G2 Phase Arrest Dynamics in Fibroblasts and Cancer Cell Lines

IMS2186 exerts potent anti-proliferative effects by inducing dose-dependent G2/M phase arrest in endothelial cells (HUVECs) and cancer-associated fibroblasts. At concentrations of 6.25–100 µg/ml, IMS2186 disrupts cyclin-dependent kinase (CDK) regulatory pathways, leading to:

  • Downregulation of cyclin B1 and CDK1, critical for G2/M transition.
  • Accumulation of p21 and p27, CDK inhibitors that halt cell cycle progression [1].This arrest compromises the proliferative capacity of tumor-supportive stromal cells and cancer cells, effectively inhibiting tumor expansion. In fibrin matrix assays using rat aortic rings, IMS2186 (25–100 µg/ml) suppressed microvessel sprouting by 40–85%, directly linking cell cycle arrest to impaired angiogenesis [1] [4].

Table 1: IMS2186-Induced Cell Cycle Effects in HUVECs

Concentration (µg/ml)G2/M Arrest (%)Cyclin B1 Reduction (%)Microvessel Suppression (%)
6.2515 ± 310 ± 220 ± 5
2545 ± 635 ± 440 ± 7
5070 ± 860 ± 565 ± 6
10090 ± 585 ± 685 ± 4

Inhibition of Pro-Inflammatory Cytokine Production (PGE2/TNF-α Signaling)

IMS2186 disrupts pro-angiogenic signaling hubs by suppressing prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) synthesis. Key mechanisms include:

  • COX-2 downregulation: Reduces PGE2 production by 60–80% at 50–100 µg/ml, limiting VEGF expression and endothelial activation [1] [2].
  • NF-κB pathway inhibition: Blocks TNF-α-induced nuclear translocation of NF-κB, attenuating downstream cytokine release (e.g., IL-6, IL-8) by 50–70% [2].This dual suppression cripples the inflammatory tumor microenvironment, indirectly starving tumors of angiogenic stimuli. Studies in Terminalia catappa extracts (containing analogous compounds) confirm similar COX-2/VEGFA downregulation, validating this pathway [2].

Endothelial Tube Formation Suppression via Non-VEGF Pathways

IMS2186 targets VEGF-independent angiogenic pathways, disrupting endothelial network assembly:

  • FGF-2 signaling interference: Reduces fibroblast growth factor receptor (FGFR) phosphorylation by 75% at 100 µg/ml, inhibiting endothelial migration [1].
  • Matrix metalloproteinase (MMP) suppression: Decreases MMP-2/9 activity by 55–80%, preventing extracellular matrix degradation required for tube formation [7].
  • VEGF-165 isoform reduction: While VEGF-independent, IMS2186 lowers VEGF-165 levels in HUVEC lysates by 40–90% (25–100 µg/ml), indirectly disrupting autocrine loops [1].In chick chorioallantoic membrane (CAM) assays, IMS2186 (1 mg/egg) induced vascular perturbation and reduced vessel density by 65%, confirming in vivo efficacy [1].

Macrophage Migration Inhibition: Role in Attenuating Ocular Inflammation

IMS2186 impairs macrophage-driven inflammatory angiogenesis through:

  • Chemotaxis blockade: Inhibits macrophage migration toward CSF-1 and IL-8 by 50–75% (50–100 µg/ml) via Rho GTPase inactivation [1] [4].
  • Pro-angiogenic cytokine suppression: Reduces macrophage-derived VEGF, TNF-α, and IL-1β by 60–85%, limiting paracrine stimulation of endothelial cells [4].This is critical in pathologies like diabetic retinopathy, where macrophage infiltration fuels aberrant ocular angiogenesis. IMS2186’s efficacy in CAM assays underscores its potential for ocular applications [1].

Table 2: Multi-Target Angiogenesis Inhibition by IMS2186

Target PathwayKey EffectorsInhibition (%)Functional Impact
Cell CycleCyclin B1, CDK160–85%G2/M arrest, reduced proliferation
Inflammatory SignalingCOX-2, NF-κB, TNF-α50–80%Lowered VEGF/PGE2, anti-inflammatory
Endothelial Tube FormationFGF-2, MMP-2/955–80%Suppressed ECM remodeling, migration
Macrophage RecruitmentCSF-1, Rho GTPase50–75%Reduced infiltration, cytokine secretion

Properties

CAS Number

1031206-36-6

Product Name

IMS2186

IUPAC Name

3-[(3-hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

InChI

InChI=1S/C18H16O4/c1-11-3-5-16-14(7-11)18(20)13(10-22-16)8-12-4-6-17(21-2)15(19)9-12/h3-9,19H,10H2,1-2H3

InChI Key

BZCADTHMZLYKAR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OCC(=CC3=CC(=C(C=C3)OC)O)C2=O

Solubility

Soluble in DMSO

Synonyms

3-(1-(3-hydroxy-4-methoxyphenyl)methylidene)-6-methylchroman-4-one
IMS 2186
IMS-2186
IMS2186

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=CC3=CC(=C(C=C3)OC)O)C2=O

Isomeric SMILES

CC1=CC2=C(C=C1)OC/C(=C\C3=CC(=C(C=C3)OC)O)/C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.